N-(2-Methylcyclohexyl)thietan-3-amine N-(2-Methylcyclohexyl)thietan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20341653
InChI: InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3
SMILES:
Molecular Formula: C10H19NS
Molecular Weight: 185.33 g/mol

N-(2-Methylcyclohexyl)thietan-3-amine

CAS No.:

Cat. No.: VC20341653

Molecular Formula: C10H19NS

Molecular Weight: 185.33 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methylcyclohexyl)thietan-3-amine -

Specification

Molecular Formula C10H19NS
Molecular Weight 185.33 g/mol
IUPAC Name N-(2-methylcyclohexyl)thietan-3-amine
Standard InChI InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3
Standard InChI Key MAOIKPWKLFRVCT-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC1NC2CSC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Methylcyclohexyl)thietan-3-amine features a thietane ring—a saturated four-membered heterocycle containing one sulfur atom—linked to a 2-methylcyclohexyl group via an amine bridge. The canonical SMILES representation CC1CCCCC1NC2CSC2\text{CC1CCCCC1NC2CSC2} clarifies the connectivity: the cyclohexyl group adopts a chair conformation with a methyl substituent at the 2-position, while the thietane ring remains planar due to ring strain.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H19NS\text{C}_{10}\text{H}_{19}\text{NS}
Molecular Weight185.33 g/mol
IUPAC NameN-(2-methylcyclohexyl)thietan-3-amine
InChI KeyMAOIKPWKLFRVCT-UHFFFAOYSA-N
Topological Polar Surface Area26.8 Ų

The Standard InChI string InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3\text{InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3} further confirms the stereochemical arrangement, highlighting the equatorial position of the methyl group on the cyclohexane ring.

Spectroscopic Profile

While experimental NMR or IR data for N-(2-Methylcyclohexyl)thietan-3-amine are unavailable, analogous thietane derivatives exhibit distinctive spectral features. For example, 1H^1\text{H} NMR spectra of 3-phenylthietane show resonances at δ 4.58 ppm (quintet, J = 9.0 Hz) for the thietane protons and δ 7.33–7.22 ppm for aromatic protons . Similarly, the compound’s 13C^{13}\text{C} NMR would likely display signals near δ 30–40 ppm for the thietane carbons and δ 20–25 ppm for the cyclohexyl methyl group .

Synthesis and Manufacturing

Conventional Routes

The synthesis of N-(2-Methylcyclohexyl)thietan-3-amine typically involves nucleophilic substitution between thietan-3-amine and 2-methylcyclohexyl halides (e.g., chloride or bromide). A representative pathway proceeds as follows:

  • Thietan-3-amine Preparation: Thietan-3-amine is synthesized via cyclization of 3-aminopropanethiol under acidic conditions.

  • Alkylation: Reacting thietan-3-amine with 2-methylcyclohexyl bromide in the presence of a base (e.g., K2_2CO3_3) yields the target compound.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
SolventAcetonitrile
Temperature30–50°C
Reaction Time12–24 hours
Yield60–78% (theoretical)

These conditions mirror those used in aryne-mediated thietane ring-opening reactions, where polar aprotic solvents enhance nucleophilicity .

Challenges in Scalability

Key hurdles include:

  • Ring Strain: The thietane’s 90° bond angles induce significant strain, complicating purification.

  • Steric Hindrance: The 2-methylcyclohexyl group impedes nucleophilic attack, necessitating elevated temperatures.

  • Byproduct Formation: Competing elimination reactions produce cyclohexene derivatives, requiring chromatographic separation .

Reactivity and Functionalization

Ring-Opening Reactions

Thietanes are susceptible to ring-opening via electrophilic or nucleophilic agents. For instance, aryne intermediates generated from CsF and trimethylsilyl triflate cleave the C–S bond in thietanes to form dihydrobenzothiophenes . Applied to N-(2-Methylcyclohexyl)thietan-3-amine, this reactivity could yield novel fused-ring systems:

Thietane+AryneDihydrobenzothiophene+Byproducts\text{Thietane} + \text{Aryne} \rightarrow \text{Dihydrobenzothiophene} + \text{Byproducts}

Such transformations are valuable for synthesizing bioactive molecules or conductive polymers .

Derivatization at the Amine Center

The secondary amine undergoes acylation or sulfonation. For example, treatment with acetic anhydride produces the corresponding acetamide:

R-NH2+(CH3CO)2OR-NH-CO-CH3+CH3COOH\text{R-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-NH-CO-CH}_3 + \text{CH}_3\text{COOH}

These derivatives may enhance solubility or enable conjugation to biomolecules.

PropertyExpected Range
TgT_g80–120°C
Thermal StabilityUp to 250°C
SolubilityChloroform, THF

Agrochemical Development

The compound’s sulfur atom could act as a hydrogen bond acceptor, mimicking natural plant signaling molecules. Derivatives might function as fungicides or growth regulators.

Challenges and Limitations

Synthetic Complexity

Multi-step synthesis and low yields (50–70%) hinder large-scale production. Advances in flow chemistry or enzymatic catalysis may address these issues .

Stability Concerns

Thietanes are prone to oxidative degradation, forming sulfoxides or sulfones. Stabilizing additives (e.g., radical scavengers) could extend shelf life.

Future Perspectives

Computational Modeling

Density functional theory (DFT) calculations could predict reaction pathways or bioactive conformations, guiding synthetic efforts.

Collaborative Studies

Partnerships between academic and industrial labs may accelerate application discovery, particularly in drug development.

Green Chemistry Approaches

Solvent-free reactions or biocatalytic methods could improve sustainability. For example, lipase-mediated acylations might functionalize the amine group without harsh reagents.

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